Laduviglusib

Beschreibung

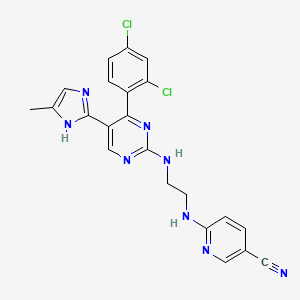

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGNHMOJWBZFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179931 | |

| Record name | CHIR-99021 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252917-06-9 | |

| Record name | GSK 3 inhibitor XVI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252917-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laduviglusib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252917069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHIR-99021 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[(2-{[4-[2,4-Dichlorophenyl)-5-(4-methylimidazol-2-yl)pyrimidin-2-yl]NH}ethyl)NH]pyridine-3-CN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LADUVIGLUSIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234CMT4GK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CHIR-99021: A Technical Guide to its Potency and High Selectivity for GSK-3β

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of CHIR-99021, a highly potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). This document details its inhibitory potency, selectivity profile against a broad range of kinases, and its mechanism of action within the Wnt/β-catenin signaling pathway. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its biochemical characteristics.

Quantitative Analysis of CHIR-99021 Potency and Selectivity

CHIR-99021 is widely recognized for its exceptional potency and selectivity towards GSK-3 isoforms.[1][2][3][4] It acts as an ATP-competitive inhibitor, making it a valuable tool for dissecting GSK-3-mediated cellular processes.[5]

Table 1: Inhibitory Potency of CHIR-99021 against GSK-3 Isoforms

| Target | IC50 (nM) | Source(s) |

| GSK-3β | 6.7 | [1][2][6] |

| GSK-3α | 10 | [1][2][6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The selectivity of CHIR-99021 for GSK-3 over other kinases is a critical attribute, minimizing off-target effects and ensuring specific modulation of the intended signaling pathway. It exhibits greater than 500-fold selectivity for GSK-3 compared to closely related kinases and over 800-fold selectivity against a panel of 45 other enzymes and receptors.[2][6]

Table 2: Kinase Selectivity Profile of CHIR-99021

The following table presents the percentage of inhibition of various kinases at a 10 µM concentration of CHIR-99021, providing a clear view of its selectivity.

| Kinase | % Inhibition at 10 µM | Source(s) |

| GSK-3α | 99.9 | [7] |

| GSK-3β | 99.9 | [7] |

| BRAF | 53.8 | [7] |

| CDK2/CycA2 | 79.3 | [7] |

| CDK2/CycE1 | 67.2 | [7] |

| CDK4 | 65.3 | [7] |

| CDK5 | 51.2 | [7] |

| CDK9 | 88.1 | [7] |

| CK1g1 | 85.8 | [7] |

| CK1g3 | 70.5 | [7] |

| DYKR1B | 70.5 | [7] |

| Erk5 | 61.3 | [7] |

| HIPK4 | 55.5 | [7] |

| LIMK1 | 78.9 | [7] |

| MAP2K6 | 65.3 | [7] |

| MELK | 53.5 | [7] |

| MLK3 | 52.7 | [7] |

| PKR | 57.1 | [7] |

| PLK1 | 59.2 | [7] |

| RSK3 | 53.6 | [7] |

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the potency and selectivity of CHIR-99021.

In Vitro GSK-3β Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the kinase activity of GSK-3β and determine the IC50 value of CHIR-99021.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide

-

ATP

-

CHIR-99021

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of CHIR-99021 in DMSO. A typical starting concentration is 1000-fold the expected IC50. Further dilute the compound in kinase buffer to achieve the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 5 µL of kinase buffer to each well of a 384-well plate.

-

Add 1 µL of the diluted CHIR-99021 or DMSO (for control wells).

-

Add 2 µL of a mixture containing the GSK-3β enzyme and GSK-3 substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all other readings.

-

Normalize the data by setting the luminescence of the DMSO control (no inhibitor) as 100% activity and the background as 0% activity.

-

Plot the percentage of kinase activity against the logarithm of the CHIR-99021 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Kinase Selectivity Profiling (KINOMEscan™)

This protocol outlines the general principle of a competitive binding assay used to determine the selectivity of CHIR-99021 against a large panel of kinases.

Principle: The KINOMEscan™ platform utilizes a competition binding assay where a test compound (CHIR-99021) competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

Procedure:

-

Assay Setup: A proprietary DNA-tagged kinase is incubated with the immobilized ligand and the test compound (CHIR-99021) at a fixed concentration (e.g., 10 µM).

-

Competition: CHIR-99021 competes with the immobilized ligand for binding to the active site of the kinase.

-

Capture and Quantification: The amount of kinase bound to the immobilized ligand is captured and quantified using qPCR.

-

Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Ctrl). A lower % Ctrl value indicates stronger binding of the test compound to the kinase. The formula used is: % Ctrl = (test compound signal - background signal) / (DMSO control signal - background signal) x 100

-

Selectivity Score (S-score): To compare selectivity across different compounds and kinase panels, a selectivity score can be calculated. A common method is to divide the number of kinases that bind the compound with a certain affinity (e.g., % Ctrl < 35) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Signaling Pathway and Experimental Workflow Visualization

Wnt/β-catenin Signaling Pathway

CHIR-99021 is a potent activator of the canonical Wnt/β-catenin signaling pathway through its specific inhibition of GSK-3β.[3] In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, CHIR-99021 prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates the transcription of Wnt target genes.

Caption: Wnt/β-catenin signaling with and without CHIR-99021.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like CHIR-99021.

Caption: Workflow for determining kinase inhibitor selectivity.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 3. promega.com [promega.com]

- 4. stemcell.com [stemcell.com]

- 5. ulab360.com [ulab360.com]

- 6. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]

- 7. promega.es [promega.es]

Laduviglusib (CHIR-99021): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laduviglusib, also known by its code name CHIR-99021, is a potent and highly selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). This technical guide provides a comprehensive overview of the discovery, development, and scientific applications of this compound. Initially investigated as a potential therapeutic for type 2 diabetes, its journey has pivoted towards becoming an invaluable tool in stem cell biology, regenerative medicine, and the study of various diseases. This document details the mechanism of action, key quantitative data, experimental protocols, and the historical context of its development.

Discovery and Development History

This compound was discovered and initially developed by scientists at Chiron Corporation in the early 2000s. The compound, an aminopyrimidine derivative, emerged from a screening program for inhibitors of GSK-3, a kinase implicated in insulin signaling and the pathogenesis of type 2 diabetes. The initial findings were published in 2003 by Ring et al. in the journal Diabetes, marking a significant milestone in the development of selective GSK-3 inhibitors.[1][2][3]

The development of this compound was rooted in the hypothesis that inhibiting GSK-3 could mimic or enhance insulin signaling, thereby improving glucose metabolism.[1][4] Preclinical studies in rodent models of type 2 diabetes demonstrated that this compound could lower blood glucose levels and improve glucose tolerance.[1][3]

Despite its promising preclinical profile for metabolic diseases, there is no publicly available evidence to suggest that this compound (CHIR-99021) entered formal clinical trials. Searches for an Investigational New Drug (IND) application with the FDA or clinical trial registrations have not yielded any results. The reasons for the apparent discontinuation of its clinical development as a therapeutic for diabetes are not publicly documented but could be multifactorial, including pharmacokinetic properties, long-term safety concerns, or strategic shifts within the developing company.

Following its initial discovery, the high selectivity of this compound for GSK-3 over other kinases made it an attractive tool for researchers. Its ability to activate the Wnt/β-catenin signaling pathway, a crucial pathway in development and disease, led to its widespread adoption in stem cell research for maintaining pluripotency and directing differentiation.[5][6]

Development Timeline:

Mechanism of Action

This compound is an ATP-competitive inhibitor of both isoforms of glycogen synthase kinase 3, GSK-3α and GSK-3β.[7] By binding to the ATP-binding pocket of GSK-3, it prevents the phosphorylation of its downstream substrates.

One of the most significant consequences of GSK-3 inhibition by this compound is the activation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This compound's inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[6]

Quantitative Data

Table 1: In Vitro Inhibitory Activity

| Target | IC50 / Ki | Assay Conditions | Reference |

| GSK-3α | 10 nM (IC50) | Cell-free kinase assay | [8] |

| GSK-3β | 6.7 nM (IC50) | Cell-free kinase assay | [8] |

| Human GSK-3β | 9.8 nM (Ki) | Cell-free kinase assay | [3] |

Table 2: Kinase Selectivity

| Kinase | Selectivity vs. GSK-3β | Reference |

| CDC2, ERK2, and other protein kinases | >500-fold | [9] |

Table 3: In Vivo Efficacy in a Rodent Model of Type 2 Diabetes (ZDF Rats)

| Administration | Dose | Effect | Reference |

| Single oral dose | 30 mg/kg | Maximal plasma glucose reduction of nearly 150 mg/dl 3-4 hours after administration | [3][10] |

| Oral, 1 hour before glucose challenge | 16 mg/kg | 14% reduction in plasma glucose | [10] |

| Oral, 1 hour before glucose challenge | 48 mg/kg | 33% reduction in plasma glucose | [3][10] |

Experimental Protocols

GSK-3 Kinase Assay (Cell-Free)

This protocol is based on the methods described in the original discovery publication by Ring et al. (2003).

Objective: To determine the in vitro inhibitory activity of this compound against GSK-3.

Materials:

-

Recombinant human GSK-3β

-

GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)

-

[γ-33P]ATP

-

This compound (CHIR-99021) at various concentrations

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, GSK-3 substrate peptide, and recombinant GSK-3β enzyme.

-

Add this compound at a range of concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-33P]ATP.

-

Quantify the incorporation of 33P into the substrate peptide using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Oral Glucose Tolerance Test (OGTT) in ZDF Rats

This protocol is adapted from the in vivo studies described by Ring et al. (2003).

Objective: To assess the effect of this compound on glucose disposal in a rodent model of type 2 diabetes.

Materials:

-

Zucker Diabetic Fatty (ZDF) rats

-

This compound (CHIR-99021) formulated for oral administration

-

Vehicle control (e.g., 15% Captisol in citrate buffer)

-

Glucose solution for oral gavage

-

Blood glucose monitoring system

Procedure:

-

Fast the ZDF rats overnight.

-

Administer a single oral dose of this compound (e.g., 16 or 48 mg/kg) or vehicle control.

-

After a specified time (e.g., 1 hour), administer an oral glucose challenge (gavage).

-

Collect blood samples from the tail vein at baseline (pre-glucose challenge) and at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).

-

Measure blood glucose concentrations at each time point.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

This compound (CHIR-99021) represents a landmark in the development of selective GSK-3 inhibitors. While its initial trajectory as a therapeutic for type 2 diabetes did not lead to clinical trials, its potent and specific mechanism of action has made it an indispensable tool for the scientific community. Its ability to modulate the Wnt/β-catenin pathway has profoundly impacted stem cell research, enabling advancements in cell differentiation, reprogramming, and the generation of organoids. The journey of this compound from a potential drug candidate to a fundamental research chemical underscores the often-unpredictable path of drug discovery and the significant value that well-characterized molecular probes bring to biomedical research.

References

- 1. Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]

- 6. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

CHIR-99021: A Comprehensive Technical Guide to its Target Profile and Kinase Inhibition Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR-99021 is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). As an ATP-competitive inhibitor, it targets both GSK-3α and GSK-3β isoforms with high affinity.[1] Its primary mechanism of action involves the activation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in embryonic development, tissue homeostasis, and disease.[1][2] This technical guide provides an in-depth overview of the target profile of CHIR-99021, its kinase inhibition spectrum, and detailed experimental protocols for its characterization.

Core Target Profile and Mechanism of Action

CHIR-99021 is recognized for its exceptional potency and selectivity towards GSK-3. By inhibiting GSK-3, it prevents the phosphorylation and subsequent proteasomal degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of Wnt target genes.[2]

Primary Targets and Potency

The inhibitory activity of CHIR-99021 against its primary targets is summarized in the table below.

| Target | IC50 (nM) |

| GSK-3β | 6.7[1] |

| GSK-3α | 10[1] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Kinase Inhibition Spectrum

While highly selective for GSK-3, understanding the broader kinase inhibition profile of any small molecule is crucial for its application in research and drug development. The following table summarizes the inhibitory activity of CHIR-99021 against a panel of kinases, demonstrating its high degree of selectivity. The data is presented as percent inhibition at a concentration of 10 µM.

| Kinase | % Inhibition at 10 µM |

| GSK3a | 99.9[3] |

| GSK3b | 99.9[3] |

| CDK2/CycA2 | 79.3[3] |

| CDK2/CycE1 | 67.2[3] |

| CDK4 | 65.3[3] |

| CDK5 | 51.2[3] |

| CDK9 | 88.1[3] |

| CK1g1 | 85.8[3] |

| CK1g3 | 70.5[3] |

| DYRK1B | 70.5[3] |

| Erk5 | 61.3[3] |

| HIPK4 | 55.5[3] |

| LIMK1 | 78.9[3] |

| MAP2K6 | 65.3[3] |

| MELK | 53.5[3] |

| MLK3 | 52.7[3] |

| PKR | 57.1[3] |

| PLK1 | 59.2[3] |

| RSK3 | 53.6[3] |

| BRAF | 53.8[3] |

This table presents a selection of kinases with notable inhibition. For a more comprehensive list, refer to the source.[3]

Signaling Pathway

The primary signaling pathway modulated by CHIR-99021 is the canonical Wnt/β-catenin pathway. The following diagram illustrates the mechanism of action of CHIR-99021 within this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CHIR-99021.

In Vitro GSK-3β Kinase Assay

This assay measures the direct inhibitory effect of CHIR-99021 on GSK-3β activity.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)

-

ATP (Adenosine triphosphate)

-

CHIR-99021

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of CHIR-99021 in kinase assay buffer.

-

In a 384-well plate, add the diluted CHIR-99021 or vehicle control (e.g., DMSO).

-

Add the GSK-3β enzyme to each well, except for the no-enzyme control wells.

-

Add the GSK-3 substrate peptide to all wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each concentration of CHIR-99021 and determine the IC50 value.

TCF/LEF Luciferase Reporter Assay

This cell-based assay measures the activation of the Wnt/β-catenin signaling pathway by quantifying the transcriptional activity of the TCF/LEF family of transcription factors.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

CHIR-99021

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of CHIR-99021 or vehicle control.

-

Incubate the cells for an additional 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of CHIR-99021 to determine the EC50 value.

Western Blot Analysis of β-catenin

This technique is used to detect the accumulation of β-catenin protein in cells treated with CHIR-99021.

Materials:

-

Cell line of interest (e.g., HEK293T, mouse embryonic stem cells)

-

CHIR-99021

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against β-catenin (e.g., rabbit anti-β-catenin)[4][5][6][7]

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with CHIR-99021 at the desired concentration and for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.[8]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.[8]

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[9]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.[9]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Conclusion

CHIR-99021 is a powerful research tool characterized by its high potency and selectivity as a GSK-3 inhibitor. Its ability to robustly activate the Wnt/β-catenin signaling pathway has made it invaluable in stem cell biology, developmental biology, and disease modeling. This guide provides a comprehensive overview of its target profile, kinase inhibition spectrum, and key experimental protocols to facilitate its effective use in a research setting. Researchers should always consider the potential for off-target effects, especially at higher concentrations, and employ appropriate controls in their experiments.

References

- 1. stemcell.com [stemcell.com]

- 2. hubrecht.eu [hubrecht.eu]

- 3. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. beta Catenin Antibodies | Antibodies.com [antibodies.com]

- 5. β-Catenin Antibody | Cell Signaling Technology [cellsignal.com]

- 6. β-Catenin Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 7. biocompare.com [biocompare.com]

- 8. Sample preparation for western blot | Abcam [abcam.com]

- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

Laduviglusib's Regulation of β-Catenin Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laduviglusib, also known as CHIR-99021, is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). This technical guide provides an in-depth overview of the mechanism by which this compound regulates the stability of β-catenin, a critical downstream effector of the Wnt signaling pathway. By inhibiting GSK-3, this compound prevents the phosphorylation-dependent degradation of β-catenin, leading to its accumulation and the activation of Wnt target genes. This guide details the molecular interactions, summarizes key quantitative data, provides exemplary experimental protocols for studying this mechanism, and offers insights into the therapeutic potential and clinical landscape of GSK-3 inhibition.

Introduction to the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation.[1] Dysregulation of this pathway is implicated in a variety of diseases, including cancer.[2] Central to this pathway is the regulation of the cytoplasmic concentration of the transcriptional coactivator β-catenin.

In the absence of a Wnt ligand ("Wnt-off" state), a multiprotein "destruction complex" targets β-catenin for proteasomal degradation. This complex is composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3 (GSK-3).[1] CK1 first primes β-catenin by phosphorylating it at serine 45. This initial phosphorylation event allows GSK-3β to sequentially phosphorylate β-catenin at threonine 41, serine 37, and serine 33.[3] This hyperphosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This process maintains low cytoplasmic levels of β-catenin.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor ("Wnt-on" state), the destruction complex is inhibited. This inhibition prevents the phosphorylation of β-catenin, causing it to stabilize and accumulate in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes, such as c-myc and cyclin D1.[5]

Mechanism of Action of this compound

This compound is a potent and selective ATP-competitive inhibitor of both GSK-3α and GSK-3β isoforms.[6][7] By binding to the ATP-binding pocket of GSK-3, this compound prevents the kinase from phosphorylating its substrates, including β-catenin.

The inhibition of GSK-3β by this compound effectively mimics the "Wnt-on" state. It disrupts the function of the β-catenin destruction complex, thereby preventing the phosphorylation and subsequent degradation of β-catenin.[7] This leads to the robust stabilization and accumulation of cytosolic β-catenin, which can then translocate to the nucleus and activate Wnt-dependent gene transcription.[8] Therefore, this compound is considered a potent activator of the Wnt/β-catenin signaling pathway.[6]

Quantitative Data

The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) values against GSK-3 isoforms.

| Target | IC50 (nM) | Reference |

| GSK-3α | 10 | [6] |

| GSK-3β | 6.7 | [6] |

This compound exhibits high selectivity for GSK-3 over other kinases, such as CDC2 and ERK2, with a selectivity of over 500-fold.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effect of this compound on β-catenin stability and Wnt pathway activation.

Western Blotting for β-Catenin Stabilization

This protocol is designed to qualitatively and quantitatively assess the levels of β-catenin in cells treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against β-catenin (e.g., Cell Signaling Technology #2951)[3]

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1-20 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Immunoprecipitation of the β-Catenin Destruction Complex

This protocol allows for the investigation of the protein-protein interactions within the β-catenin destruction complex and how they are affected by this compound.

Materials:

-

Non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors

-

Antibody against a component of the destruction complex (e.g., Axin1 or APC)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle and lyse them in a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against a component of the destruction complex (e.g., Axin1) overnight at 4°C.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer (e.g., Laemmli buffer).

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against other components of the destruction complex (e.g., GSK-3β, β-catenin) to assess the composition of the complex.

TCF/LEF Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A control reporter plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Luciferase assay system

Procedure:

-

Transfection: Co-transfect cells with the TOPFlash (or FOPFlash) reporter plasmid and the Renilla luciferase plasmid.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control.

-

Cell Lysis and Luciferase Assay: After the desired treatment time (e.g., 24-48 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in this compound-treated cells to that in control cells. An increase in TOPFlash activity indicates activation of the Wnt/β-catenin pathway.[9]

Clinical Landscape

While this compound (CHIR-99021) has been extensively used as a research tool to study the Wnt/β-catenin pathway, its clinical development has been limited. A search of clinical trial databases does not reveal active or completed clinical trials specifically for this compound in cancer or other diseases.

However, other GSK-3 inhibitors are being investigated in clinical settings. For example, Elraglusib (9-ING-41), another GSK-3β inhibitor, has undergone Phase I and II clinical trials for various cancers, including pancreatic cancer, in combination with chemotherapy.[10][11][12] These trials provide valuable insights into the potential therapeutic applications and challenges of targeting GSK-3 in human diseases. The development of GSK-3 inhibitors highlights the ongoing interest in modulating the Wnt/β-catenin pathway for therapeutic benefit.

Conclusion

This compound is a powerful pharmacological tool for activating the Wnt/β-catenin signaling pathway through the specific inhibition of GSK-3. Its mechanism of action, centered on the stabilization of β-catenin, is well-characterized. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced roles of this pathway in health and disease. While this compound itself has not progressed significantly into clinical trials, the broader landscape of GSK-3 inhibitor development suggests that targeting this kinase remains a promising therapeutic strategy. This technical guide serves as a comprehensive resource for scientists and drug development professionals working to understand and harness the therapeutic potential of modulating β-catenin stability.

References

- 1. Feedback in the β-catenin destruction complex imparts bistability and cellular memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt signaling aberrant activation drives ameloblastoma invasion and recurrence: bioinformatics and in vitro insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Catenin Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 4. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. agscientific.com [agscientific.com]

- 8. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elraglusib Induces Cytotoxicity via Direct Microtubule Destabilization Independently of GSK3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase II study of elraglusib (9-ING-41), a GSK-3β inhibitor, in combination with gemcitabine plus nab-paclitaxel in previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Laduviglusib's Impact on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laduviglusib, also known as CHIR-99021, is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3α (GSK-3α) and Glycogen Synthase Kinase 3β (GSK-3β). By inhibiting GSK-3, this compound activates the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in cell proliferation, differentiation, and fate.[1][2] This central mechanism of action gives this compound a wide range of biological activities, including the maintenance of stem cell pluripotency and the promotion of cell regeneration.[3][4] Emerging research has highlighted the significant impact of this compound on fundamental cellular metabolic processes, specifically demonstrating a shift from mitochondrial oxidative phosphorylation towards glycolysis.[1] Furthermore, studies have revealed its role in modulating cellular iron metabolism, a key aspect of overall cell health and function.[1][2] This technical guide provides an in-depth overview of this compound's effects on cellular metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Quantitative Data on this compound's Biological Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on cellular metabolism and iron homeostasis.

Table 1: Inhibitory Concentration (IC50) of this compound against GSK-3

| Target | IC50 (nM) |

| GSK-3α | 10 |

| GSK-3β | 6.7 |

Data sourced from multiple studies confirming the potent and selective inhibition of GSK-3 by this compound.

Table 2: Impact of this compound (CHIR-99021) on Cellular Respiration in Neuro-2a Cells

| Metabolic Parameter | Control | CHIR-99021 Treated |

| Basal Respiration (OCR) | Significantly Higher | Significantly Decreased |

| ATP-linked Respiration (OCR) | Significantly Higher | Significantly Decreased |

| Maximal Respiration (OCR) | Significantly Higher | Significantly Decreased |

| Spare Respiratory Capacity | Higher | Downward Trend |

OCR: Oxygen Consumption Rate. Data indicates a significant reduction in mitochondrial oxidative phosphorylation upon treatment with CHIR-99021.[1]

Table 3: Impact of this compound (CHIR-99021) on Glycolytic Activity in Neuro-2a Cells

| Metabolic Parameter | Control | CHIR-99021 Treated |

| Overall Glycolytic Capacity | Lower | Significantly Increased |

| Maximum Glycolytic Capacity | Lower | Significantly Increased |

| Glycolysis Reserve Capacity | Lower | Significantly Increased |

Data indicates a significant enhancement of the glycolytic pathway upon treatment with CHIR-99021.[1]

Table 4: Effect of this compound (CHIR-99021) on Iron Metabolism-Related Protein Expression in Neuro-2a Cells

| Protein | Change upon CHIR-99021 Treatment |

| Ferritin Heavy Chain (FtH) | Significantly Increased |

| Ferritin Light Chain (FtL) | Significantly Increased |

| Ferroportin 1 (FPN1) | Decreased |

| Transferrin Receptor 1 (TfR1) | No significant change |

Data from Western blot analysis indicates that CHIR-99021 treatment leads to an increase in cellular iron storage capacity.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its impact on cellular metabolism.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing this compound's metabolic effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's impact on cellular metabolism.

Western Blot Analysis for Iron Metabolism Proteins

This protocol is adapted from a study investigating the effect of CHIR-99021 on iron metabolism-related proteins in Neuro-2a cells.[1]

-

Cell Lysis:

-

Wash control and this compound-treated cells with ice-cold PBS.

-

Lyse cells in RIPA lysis buffer (e.g., Solarbio, R0010) supplemented with protease and phosphatase inhibitors (e.g., Roche) and PMSF for 30 minutes on ice, with vortexing every 5 minutes.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit (e.g., Yeasen, 20201ES76) according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on gels of an appropriate percentage (e.g., 12% for ferritin, 8% for TfR1).[5]

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies and dilutions include:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

-

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

This protocol outlines the general procedure for using a Seahorse XF Analyzer to measure OCR and ECAR, key indicators of mitochondrial respiration and glycolysis, respectively.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., Neuro-2a) into a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Allow cells to adhere and grow overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

-

Seahorse XF Assay Preparation:

-

One hour prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and adjusted to the appropriate pH.

-

Incubate the cells in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

-

Hydrate the sensor cartridge in Seahorse XF calibrant overnight in a non-CO2 incubator at 37°C.

-

Load the injection ports of the sensor cartridge with compounds for the mitochondrial and glycolysis stress tests (e.g., oligomycin, FCCP, rotenone/antimycin A for OCR; glucose, oligomycin, 2-DG for ECAR).

-

-

Seahorse XF Measurement:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant with the assay medium.

-

Load the cell plate into the Seahorse XF Analyzer.

-

Perform the assay, which involves cycles of mixing, waiting, and measuring the oxygen and proton concentrations in the transient microchamber.

-

The instrument software calculates the OCR and ECAR in real-time.

-

-

Data Analysis:

-

Normalize the OCR and ECAR data to cell number or protein concentration.

-

Calculate key metabolic parameters such as basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, basal glycolysis, and glycolytic capacity.

-

Conclusion

This compound exerts a profound influence on cellular metabolism, primarily by inhibiting GSK-3 and activating the Wnt/β-catenin signaling pathway. This leads to a metabolic reprogramming characterized by a suppression of mitochondrial oxidative phosphorylation and an enhancement of glycolysis. Concurrently, this compound modulates cellular iron homeostasis, favoring iron storage by upregulating ferritin expression. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists in the field of drug development to further investigate the metabolic implications of this compound and its potential therapeutic applications. The provided visualizations of the core signaling pathway and experimental workflows serve to clarify these complex processes. A thorough understanding of these metabolic effects is crucial for elucidating the full spectrum of this compound's biological functions and for the strategic design of future preclinical and clinical studies.

References

Methodological & Application

Application Notes and Protocols for CHIR-99021 in Cardiomyocyte Differentiation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CHIR-99021, a potent GSK-3 inhibitor, for the directed differentiation of pluripotent stem cells (PSCs) into cardiomyocytes. The protocols and data presented are compiled from established research to assist in the development of robust and reproducible cardiomyocyte differentiation strategies for use in disease modeling, drug screening, and regenerative medicine.

Introduction

CHIR-99021 is a highly selective inhibitor of glycogen synthase kinase 3 (GSK-3), a key negative regulator of the canonical Wnt/β-catenin signaling pathway.[1][2] By inhibiting GSK-3, CHIR-99021 stabilizes β-catenin, allowing its translocation to the nucleus and the subsequent activation of Wnt target genes.[1][2] This initial activation of Wnt signaling is a critical step in inducing mesoderm, the germ layer from which cardiomyocytes arise.[3] Subsequent removal of CHIR-99021 and inhibition of the Wnt pathway at a later stage is crucial for committing the mesodermal progenitors to a cardiac fate.[3][4]

The concentration of CHIR-99021 is a critical parameter that significantly influences the efficiency of cardiomyocyte differentiation and cell viability.[5][6] Optimization of the CHIR-99021 concentration is often necessary for each specific human pluripotent stem cell (hPSC) line due to inherent line-to-line variability.[4][6]

Key Signaling Pathway: Wnt/β-catenin Activation by CHIR-99021

The following diagram illustrates the mechanism of action of CHIR-99021 in the Wnt/β-catenin signaling pathway, leading to the activation of target genes involved in mesoderm induction.

Figure 1: CHIR-99021 activates Wnt signaling by inhibiting GSK-3.

Quantitative Data Summary

The optimal concentration of CHIR-99021 for cardiomyocyte differentiation varies depending on the cell line, culture conditions, and the specific protocol employed. The following table summarizes a range of concentrations and their reported outcomes from various studies.

| CHIR-99021 Concentration | Cell Type | Key Findings | Reference |

| 1 - 4 µM | Mouse Embryonic Stem Cells | 3 µM was found to be optimal for inducing cardiomyocyte-specific gene expression. | [3] |

| 1 - 1.75 µM (in combination with BMP4) | Human Induced Pluripotent Stem Cells (hiPSCs) | Requires optimization for each hiPSC line; part of a grid-testing approach. | [4] |

| 4 µM | LiPSC 18R | Resulted in a higher number and larger beating areas of cardiomyocytes compared to other tested concentrations. | [5] |

| 5 - 7 µM | Human Pluripotent Stem Cells (hPSCs) | Effective range in a chemically defined medium; requires optimization with seeding density. | [7] |

| 7.5 µM | AICS cells (hiPSCs) | Used in a standard protocol for initiating differentiation. | [8] |

| 8 µM | LiPSC 18R | Led to significant cell death and no observable beating areas. | [5] |

| 10 µM | FR202 hiPSC line | Optimized concentration for differentiation in a suspension microcarrier bioreactor. | [9][10] |

| 12 µM | Human Embryonic Stem Cells (hESCs) & hiPSCs | Used in combination with rapamycin to enhance differentiation efficiency and cell survival. | [11] |

| 4 - 12 µM | hiPSCs | A range to be tested for optimizing differentiation in monolayer culture. | [9] |

Experimental Protocols

Below are generalized protocols for cardiomyocyte differentiation using CHIR-99021. It is crucial to optimize parameters such as cell seeding density, CHIR-99021 concentration, and timing for each specific PSC line.

Protocol 1: Monolayer Differentiation of hPSCs

This protocol is a widely used method for generating cardiomyocytes from a monolayer of hPSCs.

Materials:

-

hPSCs (e.g., H9 hESCs, various hiPSC lines)

-

Matrigel-coated culture plates

-

mTeSR1 or equivalent maintenance medium

-

RPMI 1640 medium

-

B-27 Supplement (without insulin)

-

CHIR-99021 (stock solution in DMSO)

-

IWP2 or XAV939 (Wnt inhibitor)

-

DPBS

Experimental Workflow:

Figure 2: General workflow for monolayer cardiomyocyte differentiation.

Procedure:

-

Seeding hPSCs (Day -3 to -4):

-

Initiation of Differentiation (Day 0):

-

Wnt Inhibition (Day 2-3):

-

Aspirate the CHIR-99021 containing medium.

-

Add fresh RPMI/B-27 minus insulin medium containing a Wnt inhibitor (e.g., 5 µM IWP2 or XAV939).

-

-

Maintenance and Maturation (Day 5 onwards):

-

From day 5, replace the medium every 2-3 days with RPMI 1640 supplemented with B-27 (with insulin).

-

Spontaneously beating cardiomyocytes can typically be observed between days 7 and 10.[4]

-

Protocol 2: Combined Small Molecule Approach for Enhanced Differentiation

This protocol incorporates an additional small molecule to improve the robustness and efficiency of cardiomyocyte differentiation.

Materials:

-

Same as Protocol 1

-

Rapamycin (optional, for enhanced survival and efficiency)[11]

Procedure:

-

Seeding and Pre-treatment (Day -5 to 0):

-

Seed singularized hPSCs on Matrigel.

-

For the final 3 days before differentiation, culture the cells in mTeSR1 containing CHIR-99021 (e.g., 12 µM) and rapamycin (e.g., 10 nM).[11]

-

-

Initiation of Differentiation (Day 0):

-

Change the medium to RPMI/B-27 minus insulin supplemented with the same concentration of CHIR-99021 and rapamycin.

-

-

Wnt Inhibition (Day 1):

-

Replace the medium with RPMI/B-27 minus insulin containing Wnt inhibitors (e.g., 10 µM XAV939 and 10 µM KY02111) for 4 days without medium replacement.[11]

-

-

Maintenance (Day 5 onwards):

-

From day 5, maintain the cells in RPMI/B-27 (with insulin), changing the medium every 2-3 days.

-

Troubleshooting and Optimization

-

Low Differentiation Efficiency:

-

CHIR-99021 Concentration: The optimal concentration is highly cell-line dependent. Perform a dose-response curve (e.g., 2, 4, 6, 8, 10 µM) to determine the ideal concentration for your specific cell line.

-

Cell Density: The confluency of the starting hPSC culture is critical. Cultures that are too sparse or too dense can lead to poor differentiation.[6] Aim for 70-85% confluency at the start of differentiation.[8]

-

Timing of Wnt Inhibition: The timing of the switch from Wnt activation to inhibition is crucial for specifying cardiac fate.[6]

-

-

High Cell Death:

-

CHIR-99021 Toxicity: High concentrations of CHIR-99021 can be cytotoxic.[5] If significant cell death is observed, reduce the concentration.

-

Cell Cycle State: hPSCs with a higher percentage of cells in the G1 phase may be more susceptible to CHIR-99021-induced cell death.[12]

-

Addition of Survival Factors: The use of molecules like rapamycin has been shown to reduce apoptosis and increase cardiomyocyte yield.[11]

-

Concluding Remarks

CHIR-99021 is a powerful tool for inducing cardiomyocyte differentiation from pluripotent stem cells. The success of differentiation protocols is heavily reliant on the careful optimization of CHIR-99021 concentration and the timing of its application. By following the guidelines and protocols outlined in these application notes, researchers can establish a robust system for generating cardiomyocytes for a wide range of applications in cardiac research and drug development. Recent studies have also explored the use of CHIR-99021 in combination with other small molecules to induce a regenerative state in cardiomyocytes, opening new avenues for cardiac repair strategies.[13][14][15]

References

- 1. reprocell.com [reprocell.com]

- 2. agscientific.com [agscientific.com]

- 3. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 8. allencell.org [allencell.org]

- 9. Selection of human induced pluripotent stem cells lines optimization of cardiomyocytes differentiation in an integrated suspension microcarrier bioreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rapamycin and CHIR99021 Coordinate Robust Cardiomyocyte Differentiation From Human Pluripotent Stem Cells Via Reducing p53‐Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scholars@Duke publication: Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells. [scholars.duke.edu]

- 13. biorxiv.org [biorxiv.org]

- 14. Pharmacologically inducing regenerative cardiac cells by small molecule drugs [elifesciences.org]

- 15. Pharmacologically inducing regenerative cardiac cells by small molecule drugs | eLife [elifesciences.org]

Application Notes: In Vivo Administration of Laduviglusib (CHIR-99021) in Mice

Introduction

Laduviglusib, also known as CHIR-99021, is a potent and highly selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3) isoforms, GSK-3α and GSK-3β.[1][2][3] By inhibiting GSK-3, this compound activates the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development, cell proliferation, and tissue regeneration.[2][4][5][6] Its ability to modulate this pathway makes it a valuable tool for in vivo research across various therapeutic areas, including regenerative medicine, oncology, and metabolic diseases.[1][7][8][9]

Mechanism of Action

In the canonical Wnt pathway, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[6][10][11] this compound inhibits GSK-3β, preventing β-catenin phosphorylation.[12] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus.[10][11] In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are involved in processes like cell proliferation and differentiation.[5][10]

In Vivo Applications in Mouse Models

This compound has been successfully administered in various mouse models to investigate its therapeutic potential:

-

Regenerative Medicine: In models of rotator cuff tears, this compound has been shown to reduce fatty infiltration and muscle atrophy.[7] It also promotes lung regeneration and alveolar epithelial cell proliferation in mouse models of acute lung injury (ALI).[8]

-

Radiation-Induced Injury: It has demonstrated a protective effect against lethal gastrointestinal (GI) injury induced by radiation by blocking crypt apoptosis and preserving intestinal stem cells.[1][13]

-

Neurogenesis: Studies have shown that in vivo administration of this compound increases the proliferation of neural progenitors in the subventricular zone (SVZ), particularly following a neural insult.[14][15]

-

Metabolic Disease: In rodent models of type 2 diabetes, oral administration of this compound has been shown to rapidly lower plasma glucose levels and improve glucose tolerance.[1][16]

Quantitative Data Summary

The following tables summarize the dosages and administration routes of this compound used in various in vivo mouse studies.

Table 1: Intraperitoneal (i.p.) Administration

| Mouse Model | Strain | Dosage | Dosing Schedule | Key Findings | Reference |

| Radiation-Induced GI Injury | C57BL/6 | 2 mg/kg | Single dose, 4 hours before irradiation | Blocked crypt apoptosis, increased Lgr5+ cell survival, improved overall survival. | [1][13] |

| Rotator Cuff Tear | C57BL/6J | Not Specified | Daily for 4 weeks | Reduced fatty infiltration and muscle atrophy. | [7] |

| Acute Lung Injury (LPS-induced) | C57BL/6 | Not Specified | Single dose at 30 min or 18h post-LPS | Decreased apoptosis, increased proliferation of alveolar epithelial cells. | [8] |

Table 2: Oral (p.o.) Administration

| Animal Model | Strain | Dosage | Dosing Schedule | Key Findings | Reference |

| Type 2 Diabetes | ZDF Rats | 30 mg/kg | Single dose | Lowered plasma glucose significantly 3-4 hours post-administration. | [1][2] |

| Type 2 Diabetes | ZDF Rats | 16 or 48 mg/kg | Single dose, 1 hour before glucose challenge | Improved glucose tolerance. | [16] |

Table 3: Intracerebroventricular (i.c.v.) Administration

| Mouse Model | Strain | Dosage | Dosing Schedule | Key Findings | Reference |

| Neurogenesis Study | C57bl/6 | Not Specified | Daily for 4 days | Increased the number of neural progenitors in the subventricular zone. | [14][15] |

Experimental Protocols

Protocol 1: Protection Against Radiation-Induced Gastrointestinal Injury

This protocol details the procedure for evaluating the radioprotective effects of this compound in the mouse intestine.

-

Animal Model: Use wild-type C57BL/6 mice, 6-10 weeks old.[13]

-

This compound Preparation:

-

Administration:

-

Administer a single intraperitoneal (i.p.) injection of this compound (2 mg/kg) or vehicle control to the mice.[13]

-

-

Irradiation:

-

Four hours after the injection, subject the mice to whole-body or abdominal irradiation (e.g., 14.5 Gy).[13]

-

-

Endpoint Analysis:

-

Monitor mice for survival.

-

At selected time points post-irradiation, sacrifice subsets of mice and collect the small intestine.

-

Perform histological analysis to assess crypt apoptosis, crypt regeneration, and villus height.[13]

-

Conduct Western blotting or immunohistochemistry for markers of apoptosis and stem cells (e.g., Lgr5).[1][13]

-

Protocol 2: Promotion of Lung Regeneration After Acute Lung Injury

This protocol describes the induction of acute lung injury (ALI) and subsequent treatment with this compound.

-

Animal Model: Use male C57BL/6 mice, 7-9 weeks old.[8]

-

ALI Induction:

-

Anesthetize the mice.

-

Administer a single intratracheal injection of lipopolysaccharide (LPS) at a dose of 5.0 mg/kg to induce lung injury.[8] Control animals receive vehicle (e.g., PBS).

-

-

This compound Preparation:

-

Prepare this compound in a suitable vehicle (e.g., DMSO). The final injection volume and concentration should be optimized for the chosen administration route.

-

-

Administration:

-

Administer this compound or vehicle control at specific time points post-LPS injection, for example, an "early" treatment at 30 minutes and a "late" treatment at 18 hours.[8] The route of administration (e.g., i.p.) should be consistent.

-

-

Endpoint Analysis:

-

Sacrifice mice at various time points (e.g., 12, 24, 72 hours) after LPS administration.[8]

-

Collect lung tissue for analysis.

-

Perform Western blotting or immunohistochemistry to assess levels of apoptosis markers (cleaved caspase-3), cell proliferation markers (PCNA, Cyclin D1), and alveolar cell markers (proSP-C, AQP5).[8]

-

Conduct TUNEL assays on lung sections to quantify apoptotic cells.[8]

-

Visualizations

Caption: Wnt/β-catenin signaling pathway with and without this compound.

Caption: General experimental workflow for in vivo studies using this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Wnt signaling aberrant activation drives ameloblastoma invasion and recurrence: bioinformatics and in vitro insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Glycogen Synthase Kinase–3 Inhibitor CHIR99021 Reduces Fatty Infiltration and Muscle Atrophy After Rotator Cuff Tears: An In Vitro Experiment and In Vivo Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Uncovering the ferroptosis related mechanism of this compound in the cell-type-specific targets of the striatum in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 12. gsk-3.com [gsk-3.com]

- 13. lifetechindia.com [lifetechindia.com]

- 14. Inhibition of glycogen synthase kinase 3 increased subventricular zone stem cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Cell-Based Assays Using Laduviglusib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laduviglusib, also known as CHIR-99021, is a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 alpha (GSK-3α) and beta (GSK-3β).[1][2][3][4][5] By inhibiting GSK-3, this compound mimics the activation of the canonical Wnt/β-catenin signaling pathway.[1][2][3] In the absence of Wnt ligands, GSK-3 is a key component of the β-catenin destruction complex, which phosphorylates β-catenin, targeting it for proteasomal degradation.[6] Inhibition of GSK-3 by this compound prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin.[7] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes involved in cell proliferation, differentiation, and survival.[6][8] Due to its ability to potently modulate this critical pathway, this compound is a valuable tool for studying Wnt signaling in various biological contexts, including cancer, stem cell biology, and developmental biology.[9][10]

Principle of the Method

This protocol describes a cell-based assay to evaluate the effect of this compound on the Wnt/β-catenin signaling pathway. The assay is based on treating a selected cell line with varying concentrations of this compound and subsequently measuring a downstream biological response. This can include, but is not limited to, the accumulation of β-catenin, the expression of Wnt target genes, or changes in cell viability and proliferation. The choice of endpoint will depend on the specific research question and the cell model used. This protocol will focus on a cell viability assay using the MTT method, which provides a quantitative measure of metabolically active cells.

Experimental Protocols

Materials and Reagents

-

This compound (CHIR-99021)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected cancer cell line (e.g., LOUCY, SN12C, A427)[1]

-

Complete cell culture medium (e.g., Hamm's F12 with 10% fetal bovine serum)[1]

-

Serum-free cell culture medium

-

96-well tissue culture plates, sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS), sterile

-

Multichannel pipette and sterile tips

-

Microplate reader capable of measuring absorbance at 570 nm

Preparation of this compound Stock Solution

-

Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared. This compound has a molecular weight of 465.34 g/mol .

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture and Seeding

-

Culture the selected cell line in complete medium in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells using standard trypsinization procedures when they reach 70-80% confluency.

-

Resuspend the cells in fresh complete medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 2,000 cells per well in 100 µL of complete medium.[11]

-

Incubate the plate overnight to allow the cells to attach.

Treatment with this compound

-

The following day, prepare serial dilutions of this compound in serum-free medium from the stock solution. The final concentrations may range from 0.1 µM to 100 µM.[1]

-

Remove the complete medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).[11]

MTT Assay for Cell Viability

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for at least 1 hour.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Target | Reference |

| IC50 | 10 nM | GSK-3α | [1][2][3] | |

| IC50 | 6.7 nM | GSK-3β | [1][2][3] |

Table 2: Effective Concentrations of this compound in Cell-Based Assays

| Cell Line | Assay Type | Concentration | Incubation Time | Effect | Reference |

| ES-D3 cells | Cell Viability | IC50 = 4.9 µM | 3 days | Reduced viability | [2] |

| ES-D3, ES-CCE cells | Wnt Pathway Activation | 5 µM | 48 hours | Activated canonical Wnt-pathway | [2] |

| Embryonic Stem Cells | Differentiation Inhibition | 3 µM | 4 days | Inhibited neural differentiation | [2] |

| 3T3-L1 preadipocytes | Adipogenesis Inhibition | 1 µM | 2 weeks | Blocked induction of C/EBPα and PPARγ | [2] |

| Lgr5+ cells | Protection from Apoptosis | 2.5 µM | 24 hours | Protected against radiation-induced apoptosis | [2] |

| Human Fibroblasts | Cardiomyocyte Conversion | 12 µM | 5 days | Converted fibroblasts into functional cardiomyocytes | [7] |

| Human Embryonic Stem Cells | Wnt Pathway Activation | 3 µM | 4 days | Confirmed β-catenin translocation into the nucleus | [7] |

Mandatory Visualizations

Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Caption: Experimental workflow for a cell-based viability assay using this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lifetechindia.com [lifetechindia.com]

Application Notes and Protocols for CHIR-99021 in Cancer Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHIR-99021 is a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3), with IC₅₀ values of 10 nM and 6.7 nM for GSK-3α and GSK-3β, respectively.[1][2] By inhibiting GSK-3, CHIR-99021 effectively activates the canonical Wnt/β-catenin signaling pathway.[1][3][4] This pathway is crucial in various cellular processes, including proliferation, differentiation, and apoptosis.[4][5] Dysregulation of the Wnt/β-catenin pathway is a hallmark of many cancers, making CHIR-99021 a valuable tool for investigating cancer biology and a potential therapeutic agent. These application notes provide an overview of CHIR-99021's use in cancer cell line experiments, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action